An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol
An In-depth Technical Guide to 1-(2-Chloropyridin-3-yl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-(2-Chloropyridin-3-yl)ethanol, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Core Chemical Properties
1-(2-Chloropyridin-3-yl)ethanol is a pyridyl alcohol derivative. Its core chemical and physical properties are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 131674-39-0 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO | [2] |
| Molecular Weight | 157.6 g/mol | [2] |
| Synonyms | (±)-1-(2-Chloropyridin-3-yl) ethanol, 1-(2-Chloro-3-pyridyl)ethanol | [1][3] |
| Typical Purity | ≥96% | [2] |
| Functional Groups | Alcohol, Halide, Amine | [3] |
Synthesis and Analysis
While specific, detailed experimental protocols for the synthesis of 1-(2-Chloropyridin-3-yl)ethanol are not publicly available in the provided search results, a plausible synthetic route can be inferred from general organic chemistry principles and the synthesis of related pyridine ethanol derivatives.[4][5] A common and effective method would be the reduction of the corresponding ketone, 1-(2-chloropyridin-3-yl)ethanone.
Hypothetical Experimental Protocol: Synthesis via Ketone Reduction
Objective: To synthesize 1-(2-Chloropyridin-3-yl)ethanol from 1-(2-chloropyridin-3-yl)ethanone.
Materials:
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1-(2-chloropyridin-3-yl)ethanone
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve 1-(2-chloropyridin-3-yl)ethanone in methanol in a round-bottom flask at 0°C (ice bath).
-
Slowly add sodium borohydride to the stirred solution. The amount should be in slight molar excess relative to the ketone.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure 1-(2-Chloropyridin-3-yl)ethanol.
Analytical Characterization
The identity and purity of the synthesized 1-(2-Chloropyridin-3-yl)ethanol would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl (-OH) group.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety, Handling, and Storage
Safety Precautions: While a specific Safety Data Sheet (SDS) for 1-(2-Chloropyridin-3-yl)ethanol is not provided in the search results, data for related chloro-pyridine compounds suggest that appropriate safety measures should be taken.[6] It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust or vapors and contact with skin and eyes.[6]
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container.[3] It is reported to be stable if stored under recommended conditions.[3] A re-analysis of chemical purity is recommended after three years of storage.[3]
Applications in Research and Development
As a functionalized pyridine, 1-(2-Chloropyridin-3-yl)ethanol serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chloro-substituent and a secondary alcohol provides two reactive sites for further chemical modification, making it a versatile building block for creating libraries of compounds in drug discovery programs.[7] It is classified under "Protein Degrader Building Blocks," indicating its potential use in the development of PROTACs (Proteolysis-Targeting Chimeras) and other targeted therapeutic agents.[2]
References
- 1. (±)-1-(2-Chloropyridin-3-yl) ethanol-2,2,2-d3 [lgcstandards.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 5. preprints.org [preprints.org]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
